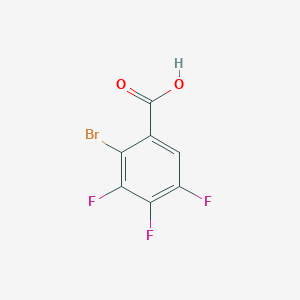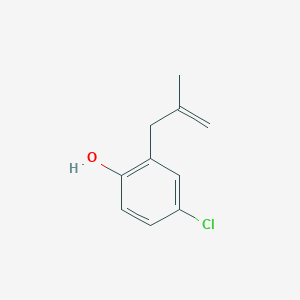
4-Chloro-2-(2-methylprop-2-en-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(2-methylprop-2-en-1-yl)phenol is an organic compound with the molecular formula C10H11ClO It is a chlorinated phenol derivative, characterized by the presence of a chloro group at the 4-position and a 2-methylprop-2-en-1-yl group at the 2-position of the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylprop-2-en-1-yl)phenol typically involves the chlorination of 2-(2-methylprop-2-en-1-yl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production of the compound.
化学反应分析
Types of Reactions
4-Chloro-2-(2-methylprop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-Chloro-2-(2-methylprop-2-en-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
作用机制
The mechanism of action of 4-Chloro-2-(2-methylprop-2-en-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenolic groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the 2-methylprop-2-en-1-yl group.
2-(2-methylprop-2-en-1-yl)phenol: Similar structure but lacks the chloro group.
4-Chloro-2-(2-methylprop-2-en-1-yl)aniline: Similar structure but contains an aniline group instead of a phenol group.
Uniqueness
4-Chloro-2-(2-methylprop-2-en-1-yl)phenol is unique due to the presence of both the chloro and 2-methylprop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
189308-62-1 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC 名称 |
4-chloro-2-(2-methylprop-2-enyl)phenol |
InChI |
InChI=1S/C10H11ClO/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6,12H,1,5H2,2H3 |
InChI 键 |
RWQHRLHUHRELDN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC1=C(C=CC(=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573570.png)
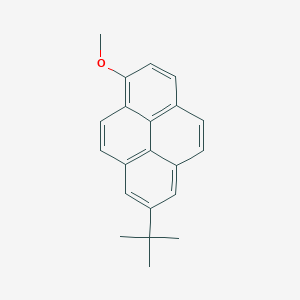

![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)
![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)

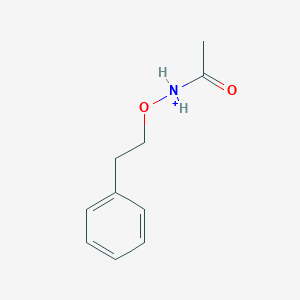
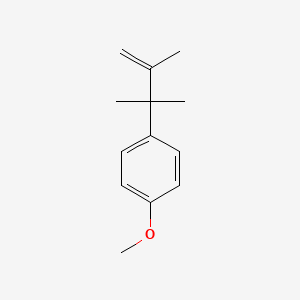
![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)
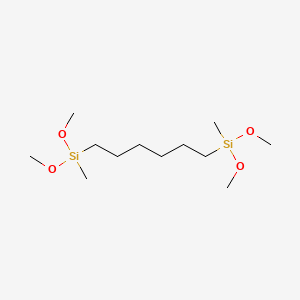
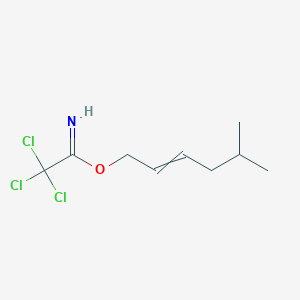

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
